molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Cat. No.: B018501
CAS No.: 611-08-5
M. Wt: 157.08 g/mol
InChI Key: TUARVSWVPPVUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrouracil is an organic compound with the chemical formula C4H3N3O4. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of a nitro group at the fifth position of the uracil ring, which imparts unique chemical and physical properties. This compound is known for its polarizable nature and permanent electric dipole moment, making it of interest in fields such as nonlinear optics and optoelectronics .

Biochemical Analysis

Biochemical Properties

5-Nitrouracil interacts with several biomolecules. For instance, it has been found that a few organisms, notably some fungi, have the ability to metabolize thymidine to uracil, thus conserving the pyrimidine ring for subsequent metabolic use . This indicates that this compound may interact with enzymes involved in this metabolic pathway.

Cellular Effects

It has been suggested that this compound could influence cellular function by interacting with various biomolecules and participating in biochemical reactions .

Molecular Mechanism

It is known that this compound is a polarizable molecule with a permanent electric dipole moment . This property could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

It has been reported that the dehydration of this compound results in it being classified as a “channel hydrate” in which dehydration proceeds principally by the exit of the water molecules along channels in the structure .

Metabolic Pathways

This compound is involved in the metabolic pathway where thymidine is metabolized to uracil in some organisms . This suggests that this compound may interact with enzymes involved in this metabolic pathway.

Transport and Distribution

Given its polarizable nature and permanent electric dipole moment , it is plausible that it could interact with various transporters or binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitrouracil can be synthesized through the nitration of uracil. The typical method involves reacting uracil with nitric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent decomposition and to ensure the selective nitration at the fifth position of the uracil ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale nitration reactors where uracil is treated with a mixture of nitric acid and sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization. The process requires stringent safety measures due to the explosive nature of nitrating agents .

Chemical Reactions Analysis

Types of Reactions: 5-Nitrouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitrouracil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    5-Bromouracil: A mutagenic analog of uracil.

    5-Iodouracil: Used in radiotherapy.

Comparison: 5-Nitrouracil is unique due to its nitro group, which imparts distinct chemical reactivity and physical properties. Unlike 5-Fluorouracil, which is primarily used in medicine, this compound finds applications in both medical and industrial fields. Its strong electron-accepting nitro group makes it more reactive in substitution reactions compared to 5-Bromouracil and 5-Iodouracil .

Properties

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060597
Record name 5-Nitrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-08-5
Record name 5-Nitro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitrouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Nitrouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
NaNO2 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-INO3 H2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N2O5 P2O5 CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
nitrosouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrouracil
Reactant of Route 2
Reactant of Route 2
5-Nitrouracil
Reactant of Route 3
5-Nitrouracil
Reactant of Route 4
Reactant of Route 4
5-Nitrouracil
Reactant of Route 5
5-Nitrouracil
Reactant of Route 6
5-Nitrouracil
Customer
Q & A

Q1: How does 5-Nitrouracil interact with its target and what are the downstream effects?

A1: this compound and its 5′-monophosphate derivative (5-nitro-dUMP) primarily target thymidylate synthetase, an enzyme crucial for DNA biosynthesis []. By blocking this enzyme, they hinder the incorporation of deoxyuridine into DNA, ultimately inhibiting DNA synthesis []. This mechanism makes this compound derivatives potential antiviral agents, particularly against vaccinia virus, as their effect can be reversed by the addition of deoxythymidine [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H3N3O4, and its molecular weight is 157.09 g/mol [].

Q3: What are the key spectroscopic features of this compound?

A3: Spectroscopic studies, including IR and ESR, have been extensively used to characterize this compound:- IR Spectroscopy: The presence of characteristic functional groups like carbonyl and nitro is confirmed through IR spectroscopy [, ].- ESR Spectroscopy: ESR studies on irradiated this compound provide valuable information about the formation and structure of free radicals, particularly iminoxyl radicals [, , ].

Q4: How does the crystal structure of this compound influence its properties and applications?

A4: this compound exhibits polymorphism, existing in different crystalline forms that impact its properties [, , ]. The non-centrosymmetric crystal structure of this compound contributes to its notable nonlinear optical properties, making it suitable for applications in nonlinear optics, such as second harmonic generation [, ]. The existence of hydrogen bonds in the crystal lattice also contributes to its stability and high damage threshold [].

Q5: What is known about the dehydration behavior of this compound hydrate?

A5: Research has clarified the dehydration mechanism of this compound hydrate, showing that it does not proceed through channel hydrate mechanisms. Instead, dehydration likely occurs through the formation of structural defects in the crystal, as evidenced by macro and microstructural analysis [].

Q6: Does this compound exhibit any catalytic properties?

A6: While this compound itself might not be a catalyst, its derivatives are known to interact with enzymes. For instance, this compound inhibits isoorate decarboxylase (IDCase), an enzyme involved in the thymidine salvage pathway, suggesting a potential role in regulating pyrimidine metabolism in certain organisms [].

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational techniques like INDO-MO calculations have been crucial in understanding the electronic structure and properties of this compound, particularly in identifying and characterizing free radicals formed upon irradiation [, ].

Q8: How do structural modifications of this compound affect its biological activity?

A8:
- Substitution at N-1 and N-3: Alkylating the N-1 and N-3 positions of this compound can significantly influence its reactivity [].- Thio-Substitution: Replacing the oxygen atoms in this compound with sulfur atoms to form thio-derivatives, such as 5-nitro-2-thiouracil and 5-nitro-2,4-dithiouracil, leads to increased lipophilicity []. - C-6 Modifications: Introducing substituents at the C-6 position impacts the reactivity and potential for ring transformations [, , , ].

Q9: What is known about the stability of this compound?

A9: this compound demonstrates stability in air and has a high damage threshold, attributes attributed to the presence of hydrogen bonds within its crystal structure [].

Q10: What is the antiviral activity of this compound and its derivatives?

A11: 5-Nitro-2′-deoxyuridine (5-nitro-dU) and its monophosphate derivative have shown potent antiviral activity against vaccinia virus in vitro []. Additionally, 5-nitro-dU exhibits synergistic antiviral activity when combined with ganciclovir against human cytomegalovirus [].

Q11: Which analytical techniques are crucial for studying this compound?

A13: - HPLC: HPLC plays a significant role in analyzing and quantifying this compound and its derivatives, especially in biological samples [].- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are essential for structural elucidation and understanding the stereochemistry of this compound derivatives [].

Q12: What factors influence the solubility of this compound?

A14: The solubility of this compound is dependent on the solvent used. Its solubility in water is influenced by factors such as temperature and pH [, ].

Q13: Does this compound interact with drug-metabolizing enzymes?

A15: Research suggests that this compound derivatives, especially 5-NO2-dU, might interfere with thymidylate synthetase, a crucial enzyme in pyrimidine biosynthesis, suggesting a potential for interaction with drug-metabolizing pathways [, ].

Q14: Are there alternative compounds with similar activity to this compound?

A16: Compounds like 5-fluoro-, 5-trifluoromethyl-, 5-cyano-, and 5-thiocyanato-2′-deoxyuridine also inhibit deoxyuridine incorporation into DNA without affecting deoxythymidine incorporation, suggesting they might act as alternatives to this compound in targeting thymidylate synthetase [].

Q15: What resources are valuable for this compound research?

A15: Access to spectroscopic techniques like IR, ESR, and NMR, along with separation techniques like HPLC, is crucial for characterizing and analyzing this compound and its derivatives. Additionally, computational chemistry tools and databases are helpful for modeling, predicting properties, and understanding the structure-activity relationships of these compounds.

Q16: What are some significant milestones in the research of this compound?

A18: - Early Studies (1970s): Initial investigations focused on the synthesis, spectroscopic characterization, and the impact of radiation on this compound, exploring its radical formation and electronic properties [, , , ].- Nonlinear Optical Properties (1990s): The discovery of significant nonlinear optical properties in this compound marked a turning point, leading to exploration of its potential in optical applications [, ].- Polymorphism and Hydrate Studies (2000s): Research unveiled the polymorphic nature of this compound and the unique dehydration behavior of its hydrate form, providing insights into its solid-state properties and behavior [, , ].

Q17: How does research on this compound bridge different scientific disciplines?

A19: The study of this compound brings together various fields like:- Synthetic Organic Chemistry: The synthesis of this compound and its diverse derivatives requires expertise in organic synthesis methodologies [, , , , ].- Analytical Chemistry: Advanced analytical techniques, including spectroscopy and chromatography, are employed to characterize, quantify, and study the interactions of this compound [, , , ].- Physical Chemistry: Understanding the crystal structure, polymorphism, and spectroscopic properties demands knowledge from physical chemistry [, , , ].- Biochemistry and Pharmacology: Investigating the interactions of this compound with enzymes like thymidylate synthetase and exploring its potential as an antiviral agent bridge the gap between chemistry and biology [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.